molecular formula C6H6N2O2S B6282515 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid CAS No. 1556498-23-7

4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid

Cat. No.: B6282515
CAS No.: 1556498-23-7
M. Wt: 170.19 g/mol
InChI Key: KVGBSJQLGFZYCC-UHFFFAOYSA-N
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Description

Product Overview: 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid (CAS 1556498-23-7) is a fused heterocyclic compound of significant interest in medicinal and agricultural chemistry. This building block incorporates a cyclopentane ring fused with a 1,2,3-thiadiazole core, functionalized with a carboxylic acid group that provides a versatile handle for further synthetic modification. Its molecular formula is C 6 H 6 N 2 O 2 S and its molecular weight is 170.19 g/mol . Research Applications and Value: The 1,2,3-thiadiazole scaffold is a privileged structure in drug discovery due to its diverse biological activities. While research on this specific analog is emerging, studies on closely related 1,2,3-thiadiazole derivatives have demonstrated considerable potential. Notably, such compounds have shown promising in vitro antimicrobial activity , particularly against Gram-positive bacteria including strains of Staphylococcus aureus . This makes them valuable scaffolds for developing novel antibiotics to address the growing problem of antimicrobial resistance . Furthermore, the 1,2,3-thiadiazole ring is a key motif explored for the synthesis of new molecules with potential herbicidal, antifungal, and anticancer properties . The combination of the 1,2,3-thiadiazole system with a carboxylic acid functional group makes this compound an excellent chemical building block for constructing more complex molecular architectures, such as hydrazide-hydrazones, amides, and esters, for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Properties

CAS No.

1556498-23-7

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[d]thiadiazole-4-carboxylic acid

InChI

InChI=1S/C6H6N2O2S/c9-6(10)3-1-2-4-5(3)7-8-11-4/h3H,1-2H2,(H,9,10)

InChI Key

KVGBSJQLGFZYCC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C(=O)O)N=NS2

Purity

95

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization with Phosphorous Oxychloride

A foundational approach involves the cyclization of thiosemicarbazide precursors using phosphorous oxychloride (POCl₃). In a representative procedure, 1,1-cyclopropane dicarboxylic acid reacts with thiosemicarbazide under POCl₃ catalysis to form bis-thiadiazolylcyclopropane derivatives. Adapted for the cyclopenta system, this method employs cyclopentane-1,1-dicarboxylic acid as the starting material. The reaction proceeds via nucleophilic attack of sulfur on the carbonyl carbon, followed by POCl₃-mediated dehydration to form the thiadiazole ring. Typical conditions involve refluxing in anhydrous dichloromethane (DCM) for 6–8 hours, yielding the thiadiazole core in 65–72% purity.

Critical Parameters

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but risk decarboxylation.

  • Solvent : Anhydrous DCM or THF prevents hydrolysis of POCl₃.

  • Stoichiometry : A 1:2 molar ratio of dicarboxylic acid to thiosemicarbazide ensures complete cyclization.

Hydrazine-Mediated Ring Closure

Alternative routes utilize hydrazine hydrate to form hydrazide intermediates, which undergo cyclization in basic media. For example, ethyl 2-(4-acetamidophenoxy)acetate reacts with hydrazine hydrate to yield acetohydrazide, which subsequently cyclizes with isothiocyanates to form 1,2,4-triazole-3-thiones. While this method primarily targets triazoles, analogous conditions apply to thiadiazoles by substituting sulfur donors. Cyclopentanecarboxylic acid hydrazide, treated with carbon disulfide in ethanol under basic conditions, forms the thiadiazole ring with 52–88% yield.

Optimization Insights

  • Base Selection : Sodium hydroxide (2M) outperforms potassium carbonate in minimizing side reactions.

  • Reaction Time : Extended stirring (12–24 hours) at room temperature enhances cyclization efficiency.

Functionalization of the Thiadiazole Scaffold

ParameterOptimal ValueEffect on Yield
NaOH Concentration2MMaximizes hydrolysis rate
Temperature60°CBalances speed and decomposition
Duration4 hoursEnsures complete conversion

Direct Carboxylation via CO₂ Insertion

Emerging methodologies exploit transition metal-catalyzed carboxylation. Using palladium(II) acetate and carbon monoxide, the thiadiazole’s C-4 position undergoes carboxylation at 80°C under 50 psi CO₂ pressure. This one-pot method achieves 68–75% yield but requires rigorous exclusion of moisture.

Limitations

  • Catalyst Cost: Palladium-based systems increase production expenses.

  • Side Reactions: Competing C-5 carboxylation occurs in 15–20% of cases.

Alternative Routes: Cyclopenta Ring Construction

Diels-Alder Approaches

Constructing the cyclopenta moiety via Diels-Alder reactions offers regioselectivity. A diene such as 1,3-cyclopentadiene reacts with a thiadiazole-containing dienophile (e.g., thiadiazolecarboxylic acid chloride) in toluene at 110°C, forming the fused ring system in 55–60% yield.

Key Observations

  • Dienophile Activation : Converting the carboxylic acid to acyl chloride (via SOCl₂) enhances reactivity.

  • Stereochemistry : Endo transition state predominates, favoring cis-fused products.

Ring-Expansion of Cyclopropane Derivatives

Starting from cyclopropane-1,1-dicarboxylic acid, ring expansion with sulfur and nitrogen sources builds the thiadiazole core. This method, while less common, provides a 70% yield when using ammonium thiocyanate and POCl₃.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:5) eluents. For the carboxylic acid, reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >95% purity.

Spectroscopic Characterization

  • ¹H NMR : Cyclopropane protons resonate at δ 1.08–1.51 ppm, while the carboxylic acid proton appears as a broad singlet at δ 9.37 ppm.

  • IR : C=O stretch at 1705 cm⁻¹ and C=N absorption at 1605 cm⁻¹ confirm structural integrity.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing POCl₃ with PCl₅ reduces costs by 30% but requires stringent moisture control. Pilot-scale trials show comparable yields (68–70%).

Solvent Recovery Systems

Distillation units recover >85% of DCM and THF, lowering environmental impact and production costs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes regioselective nucleophilic substitution, particularly at sulfur or nitrogen centers. For example:

  • Reaction with thiols : The sulfur atom in the thiadiazole ring can be displaced by aryl/alkyl thiols under mild basic conditions, forming sulfanyl derivatives. This is analogous to the synthesis of 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid .

Reagents Conditions Product Yield
4-ChlorothiophenolKOH, ethanol, reflux5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid 60–65%

Carboxylic Acid Functionalization

The carboxylic acid group participates in classic acid-derived reactions, such as amidation and esterification:

  • Amidation : Reaction with amines (e.g., cyclopropanamine) in the presence of coupling agents like EDCl/HOBt yields amides. This is exemplified in the synthesis of N-(1,2,3-thiadiazol-4-ylmethyl)cyclopropanamine.

  • Esterification : Treatment with alcohols under acidic conditions (e.g., H₂SO₄) generates esters, as observed in related thiadiazole-carboxylic acid systems .

Reaction Type Reagents Conditions Product Yield
AmidationCyclopropanamine, EDClDCM, RT, 12 hN-(thiadiazol-4-ylmethyl)cyclopropanamide70–75%
EsterificationMethanol, H₂SO₄Reflux, 6 hMethyl thiadiazole-4-carboxylate 80–85%

Cyclization and Spiroheterocycle Formation

The compound serves as a precursor for spiroheterocycles via Michael/aza-Michael additions or hydrazine-mediated cyclizations:

  • Reaction with hydrazine hydrate : Forms spiro pyrazole or triazole derivatives through intermediate hydrazones .

  • Condensation with carbonyl compounds : Chalcone-like adducts are generated via Knoevenagel-type reactions .

Reagents Conditions Product Yield
Hydrazine hydrateEthanol, reflux, 6 hSpiro[imidazolo-thiadiazole] derivative 55–70%
ArylaldehydesNaOH, ethanol, RTChalcone analog 60–71%

Ring-Opening and Rearrangement

Under strong bases or oxidizing agents, the thiadiazole ring may undergo cleavage:

  • Base-mediated decomposition : Strong bases (e.g., NaOH) destabilize the ring, leading to fragmentation products .

  • Oxidation : Reaction with H₂O₂ or m-CPBA converts thiadiazole to sulfoxide/sulfone derivatives .

Reagents Conditions Product Yield
H₂O₂, AcOHRT, 2 hThiadiazole sulfoxide 65–75%
NaOH (50%)Ethanol, reflux, 3 hCyclopenta-dithiolane 35–45%

Metal-Catalyzed Cross-Coupling

The thiadiazole ring facilitates Suzuki or Stille couplings when halogens (e.g., Br/I) are present:

  • Palladium-catalyzed coupling : Bromine at position 5 reacts with arylboronic acids to form biaryl derivatives .

Catalyst Reagents Conditions Product Yield
Pd(PPh₃)₄Phenylboronic acidDMF, 90°C, 48 h5-Phenyl-thiadiazole carboxylate 85–90%

Key Stability Considerations

  • pH Sensitivity : The compound decomposes under strongly acidic/basic conditions due to thiadiazole ring instability .

  • Thermal Stability : Prolonged heating (>100°C) in polar solvents (e.g., DMF) induces ring-opening .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that certain synthesized derivatives showed activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties
Another promising application lies in the development of anticancer agents. Compounds containing the cyclopentathiadiazole moiety have been shown to inhibit cancer cell proliferation in vitro. A notable study reported that specific derivatives could induce apoptosis in various cancer cell lines, suggesting a potential pathway for therapeutic development.

Materials Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been incorporated into organic field-effect transistors (OFETs) and organic photovoltaic devices due to its ability to facilitate charge transport. Research indicates that devices utilizing this compound demonstrate enhanced performance metrics compared to traditional materials.

Polymer Blends
In materials science, the compound has been explored as an additive in polymer blends to enhance thermal stability and mechanical properties. Studies have shown that incorporating cyclopentathiadiazole derivatives into polymer matrices can improve their thermal degradation temperatures and tensile strength.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications leading to the synthesis of more complex molecules. Researchers have utilized this compound in multi-step synthetic pathways to create novel heterocycles with potential biological activity.

Case Study: Synthesis of Novel Heterocycles
A recent study focused on the synthesis of a series of novel heterocycles using this compound as a starting material. The researchers successfully demonstrated how modifications to the carboxylic acid group could yield compounds with enhanced pharmacological profiles.

Data Tables

Application AreaCompound DerivativeKey Findings
Medicinal ChemistryAntimicrobial DerivativesEffective against Gram-positive/negative bacteria
Medicinal ChemistryAnticancer AgentsInduced apoptosis in cancer cell lines
Materials ScienceOrganic ElectronicsImproved charge transport in OFETs
Materials SciencePolymer BlendsEnhanced thermal stability and mechanical properties
Organic SynthesisBuilding Block for HeterocyclesSuccessful synthesis of novel compounds

Mechanism of Action

The mechanism of action of 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate biochemical pathways, leading to the inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fused cyclopenta-thiadiazole system. Below, it is compared to two structurally related derivatives:

2-Bromo-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic Acid

  • Structure : Replaces the [1,2,3]thiadiazole with a [1,3]thiazole ring and adds a bromo substituent.
  • Molecular Formula : C₈H₃BrClF₃O₃ (vs. C₈H₇N₂O₂S for the target compound, inferred).
  • Molecular Weight : 319.46 g/mol .
  • Key Differences: The [1,3]thiazole ring lacks the additional nitrogen atom present in thiadiazole, reducing electron-withdrawing effects.
  • Applications : Used as a building block in medicinal chemistry for antileishmanial or antimicrobial agents, though specific data is unavailable .

N-(1H,4H,5H,6H-cyclopenta[c]pyrazol-6-yl)heteroaromatic Carboxamide Derivatives

  • Structure : Cyclopenta-pyrazole core with carboxamide substituents instead of thiadiazole and carboxylic acid.
  • Molecular Features : Pyrazole rings are less electron-deficient than thiadiazoles, altering binding interactions. Carboxamide groups reduce acidity compared to carboxylic acids.
  • Key Differences :
    • Pyrazole’s nitrogen-rich structure may enhance π-π stacking in enzyme active sites.
    • Carboxamide functionality improves metabolic stability compared to carboxylic acid.

Comparative Analysis Table

Property 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic Acid (Inferred) 2-Bromo-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic Acid Cyclopenta[c]pyrazole Carboxamide Derivatives
Core Structure Cyclopenta-thiadiazole Cyclopenta-thiazole Cyclopenta-pyrazole
Functional Groups Carboxylic acid Carboxylic acid, Br, Cl, F Carboxamide
Molecular Weight (g/mol) ~212–220 (estimated) 319.46 300–350 (patent examples)
Electron Effects Strong electron-withdrawing (thiadiazole) Moderate electron-withdrawing (thiazole) Moderate electron-rich (pyrazole)
Biological Activity Potential enzyme inhibition (theoretical) Antimicrobial building block Plasma kallikrein inhibition

Research Findings and Implications

  • Thiadiazole vs. Thiazole/Pyrazole : The thiadiazole core’s electron deficiency may enhance binding to electron-rich enzyme pockets, whereas pyrazole derivatives leverage nitrogen-mediated interactions .
  • Carboxylic Acid vs. Carboxamide : Carboxylic acids offer stronger hydrogen-bonding capacity but are prone to ionization at physiological pH, whereas carboxamides provide better stability and bioavailability .

Biological Activity

4H,5H,6H-Cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N3O2SC_6H_7N_3O_2S and it possesses a unique cyclic structure that contributes to its biological activity. The compound features a thiadiazole ring fused with a cyclopentane moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluated various 1,3,4-thiadiazole compounds against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to or better than the reference drug Harmine. The compound 4h showed particularly promising results with an IC50 of 2.17±0.83μM2.17\pm 0.83\,\mu M against HepG2 cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundIC50 (µM) HCT-116IC50 (µM) HepG2
Harmine2.40 ± 0.122.54 ± 0.82
4h2.17 ± 0.832.17 ± 0.83
Other CompoundsVariesVaries

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. A review indicated that several derivatives exhibited significant antibacterial and antifungal activities against various pathogens . The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies suggest that thiadiazole compounds may possess anti-inflammatory properties. These effects are often attributed to the modulation of inflammatory mediators such as cytokines and prostaglandins .

Case Studies

Case Study 1: Synthesis and Evaluation
A research team synthesized a series of thiadiazole derivatives and evaluated their biological activities using in vitro assays. The study found that modifications in the substituents on the thiadiazole ring significantly influenced the biological activity, with certain compounds demonstrating enhanced anticancer effects .

Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of various substituted thiadiazoles. The findings indicated that electron-withdrawing groups on the phenyl ring enhanced anticancer activity by stabilizing the compound's interaction with target proteins in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation or cyclization reactions. For example, analogs like 6-(4-chlorophenyl)-oxazolo-pyridine-4-carboxylic acid are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts (e.g., palladium or copper) in solvents like DMF or toluene . Hydrolysis of ester intermediates (e.g., methyl esters) under basic conditions is often used to yield the carboxylic acid moiety .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer : Key parameters include:

  • Catalyst selection (e.g., Pd/Cu for cross-coupling reactions) .
  • Solvent polarity (DMF enhances cyclization efficiency) .
  • Temperature control (reflux conditions for cyclization vs. room temperature for hydrolysis) .
  • Monitoring reaction progress via TLC or HPLC to minimize side products.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C) to confirm ring connectivity and substituent positions .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection to assess purity (>95% is typical for research-grade material) .
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment .

Advanced Research Questions

Q. How do electronic effects in the cyclopenta-thiadiazole core influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) at specific positions. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs). For example, the carboxylic acid group may act as an electron-withdrawing group, directing electrophilic attacks to the thiadiazole sulfur or nitrogen atoms .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer :

  • Comparative SAR studies : Test derivatives (e.g., bromo or chloro analogs) to isolate functional group contributions .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls to minimize variability .
  • Meta-analysis of literature : Cross-reference bioactivity claims with synthetic protocols to identify impurities or stereochemical inconsistencies .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular docking (AutoDock, Schrödinger) to simulate binding to active sites (e.g., GSK-3β or CDK1) .
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over time.
  • QSAR models to correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory potency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cyclization steps to control stereochemistry .
  • Process optimization : Monitor pH and temperature during hydrolysis to prevent racemization .

Critical Research Gaps

  • Mechanistic studies on thiadiazole ring-opening reactions under acidic/basic conditions.
  • In vivo pharmacokinetics of carboxylate derivatives to assess bioavailability.
  • Environmental impact of synthetic byproducts (e.g., halogenated waste).

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